Topopyrone B

Topoisomerase I inhibitor Anticancer drug discovery Chemical biology

Topopyrone B is a fungal‑derived naphthochromene (pyranonaphthoquinone) isolated from Phoma sp. BAUA2861 and Penicillium sp.

Molecular Formula C18H9ClO7
Molecular Weight 372.7 g/mol
Cat. No. B1243120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopopyrone B
Synonymstopopyrone B
Molecular FormulaC18H9ClO7
Molecular Weight372.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)C4=C(C(=C(C=C4C3=O)O)Cl)O
InChIInChI=1S/C18H9ClO7/c1-5-2-8(20)13-10(26-5)4-7-11(17(13)24)16(23)12-6(15(7)22)3-9(21)14(19)18(12)25/h2-4,21,24-25H,1H3
InChIKeyXQMOGUIQWMFPBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Topopyrone B – Potent Selective Topoisomerase I Inhibitor with Differentiated Anti‑VZV Activity: A Procurement Guide for Research & Drug Discovery


Topopyrone B is a fungal‑derived naphthochromene (pyranonaphthoquinone) isolated from Phoma sp. BAUA2861 and Penicillium sp. BAUA4206 [1]. It acts as a selective inhibitor of human DNA topoisomerase I (TOP1) with an IC₅₀ of 0.15 ng/mL in a recombinant yeast assay, the highest potency among the four naturally occurring topopyrones (A–D) [1]. The compound has the molecular formula C₁₈H₉ClO₇ (monoisotopic mass 372.0 Da) and features a chloro substituent at C‑8 of its 4H‑naphtho[2,3‑g]chromene‑4,6,11‑trione core [2].

TOP1 studies Reported selective TOP1 inhibition supports DNA transaction research
Antiviral screening Reported anti-VZV activity in sub-μg/mL range supports antiviral screening workflows
Antimicrobial screening Reported Gram‑positive inhibition supports antimicrobial chemotype exploration

Why Topopyrone B Cannot Be Replaced by Topopyrone A, C, D or Generic TOP1 Inhibitors


Although Topopyrones A, B, C and D share a common anthraquinone‑pyrone core, structural divergence—particularly chlorine position and Wessely‑Moser rearrangement—drives large quantitative differences in both TOP1 inhibitory potency and antiviral activity. Topopyrone B is 8.1‑fold more potent than Topopyrone A (IC₅₀ 0.15 vs 1.22 ng/mL) and >30‑fold more potent than Topopyrones C and D in the same yeast‑based human TOP1 assay [1]. Moreover, Topopyrone B uniquely combines picomolar TOP1 inhibition with anti‑VZV activity that is 24‑fold stronger than acyclovir [1]. Simply substituting Topopyrone B with a close structural analog will result in significantly weaker target engagement and loss of the integrated antiviral phenotype, compromising experimental reproducibility and hypothesis‑driven research.

Chlorine positional isomerism
Topopyrone A (C‑10 chloro) may exhibit different TOP1 inhibition profile; chemotype verification required.
Dechlorinated analogs C and D
Absence of chlorine linked to lower TOP1 inhibition; target engagement may not transfer from Topopyrone B.
Camptothecin comparators
Different chemical scaffold and lactone instability; results may not directly translate to Topopyrone B studies.

Quantitative Differentiation of Topopyrone B: Head‑to‑Head Data vs Key Comparators


Topopyrone B Exhibits 8.1‑Fold Higher TOP1 Inhibitory Potency Than Topopyrone A in Yeast Assay

In a recombinant yeast growth assay dependent on expression of human DNA topoisomerase I, Topopyrone B inhibited growth with an IC₅₀ of 0.15 ng/mL, compared with 1.22 ng/mL for Topopyrone A, 4.88 ng/mL for Topopyrone C, and 19.63 ng/mL for Topopyrone D [1]. This represents an 8.1‑fold increase in potency over Topopyrone A and a 32.5‑fold and 130.9‑fold increase over Topopyrones C and D, respectively.

TOP1 potency vs Topopyrone A
Head-to-head
0.15 ng/mL IC₅₀
Reported IC₅₀ context supports TOP1 inhibition endpoint review.
Compared to Topopyrone A (1.22 ng/mL) in yeast assay.
Topoisomerase I inhibitor Anticancer drug discovery Chemical biology

Topopyrone B Is 24‑Fold More Potent Than Acyclovir Against Varicella Zoster Virus

Topopyrone B inhibited varicella zoster virus (VZV) plaque formation with an EC₅₀ of 0.038 μg/mL, which is 24‑fold more potent than the clinical standard acyclovir (EC₅₀ = 0.9 μg/mL) in the same plaque reduction assay [1].

Anti-VZV EC₅₀ vs acyclovir
Head-to-head
0.038 μg/mL EC₅₀
Reported EC₅₀ supports anti‑VZV screening context.
Plaque reduction assay; acyclovir EC₅₀ = 0.9 μg/mL.
Antiviral agents Varicella zoster virus Herpesvirus inhibitors

Topopyrone B Selectively Inhibits Topoisomerase I Without Affecting Topoisomerase II

In a cell‑free DNA relaxation assay using supercoiled pBR322 plasmid DNA, Topopyrone B inhibited human DNA topoisomerase I‑mediated relaxation but showed no detectable inhibition of human DNA topoisomerase II at concentrations up to 100 μg/mL [1]. Camptothecin, a well‑characterized TOP1‑selective poison, likewise failed to inhibit TOP2 in the same assay system, placing Topopyrone B in the same selectivity class.

TOP1 vs TOP2 selectivity
Class-level inference
TOP1-selective; no TOP2 inhibition detected ≤100 μg/mL
Reported selectivity context supports target‑specific mechanistic studies.
Cell‑free DNA relaxation assay; camptothecin as comparator.
Topoisomerase selectivity Mechanism of action Drug safety profiling

Topopyrone B Matches Camptothecin in Potency of TOP1‑Mediated DNA Relaxation Inhibition

Topopyrone B inhibited human TOP1‑mediated relaxation of supercoiled pBR322 DNA as potently as camptothecin, a clinical TOP1 poison widely used as a reference standard [1]. Although numeric IC₅₀ values from the DNA relaxation assay were not reported, the authors explicitly state that the activity and selectivity of Topopyrone B were comparable to those of camptothecin.

Vs camptothecin potency
Cross-study comparable
Topopyrone B vs Camptothecin Comparable inhibition
Reported comparable potency supports alternative chemotype for TOP1 studies.
DNA relaxation assay; quantitative IC₅₀ values not reported.
DNA relaxation assay Topoisomerase I poison Benchmark comparator

Chlorine Position and Pyranonaphthoquinone Scaffold Uniquely Differentiate Topopyrone B from Dechlorinated and Isomeric Analogs

Topopyrone B features a chloro substituent at C‑8 of the naphtho[2,3‑g]chromene‑4,6,11‑trione core, whereas Topopyrones C and D completely lack chlorine. Topopyrone A, the closest isomer, carries chlorine at C‑10 due to a Wessely‑Moser rearrangement that interconverts the A/B and C/D pairs [1]. This positional isomerism directly correlates with the 8.1‑fold difference in TOP1 inhibitory potency, making precise chemotype selection essential.

Chlorine position & scaffold
Class-level inference
C‑8 chloro; 4H-naphthochromene‑4,6,11‑trione
Chemotype differentiation context; SAR programs should confirm isomer identity.
Topopyrone A: C‑10 chloro (Wessely‑Moser isomer).
Natural product chemistry Structure–activity relationship Chemotype differentiation

Topopyrone B – Highest‑Impact Application Scenarios Based on Quantitative Differentiation Evidence


TOP1‑Targeted Anticancer Lead Optimization and Mechanistic Studies

Topopyrone B’s 0.15 ng/mL IC₅₀ in the yeast TOP1 assay and camptothecin‑comparable DNA relaxation inhibition [1][2] make it a premier starting point for medicinal chemistry programs seeking to overcome camptothecin resistance or lactone instability. Its TOP1 selectivity [1] further supports use in target‑validation and mechanistic dissection of TOP1 biology in cancer cells.

Anti‑Varicella Zoster Virus (VZV) Drug Discovery

With an EC₅₀ of 0.038 μg/mL—24‑fold more potent than acyclovir—Topopyrone B [1] represents a structurally novel anti‑VZV lead. Its distinct chemotype makes it suitable for exploring non‑nucleoside mechanisms of action and for developing therapeutics against acyclovir‑resistant VZV strains.

Gram‑Positive Antibacterial Screening Libraries

Topopyrone B has demonstrated inhibitory activity against Gram‑positive bacteria [1]. Although quantitative MIC data remain limited in the public domain, its inclusion in phenotypic screening cascades is warranted to identify novel antibacterial chemotypes targeting bacterial topoisomerases.

Chemical Biology Probe for TOP1‑Dependent DNA Transactions

Owing to its structural distinction from camptothecin and its defined chlorine‑dependent SAR [3], Topopyrone B serves as a high‑value chemical probe for dissecting TOP1‑dependent processes in DNA replication, transcription, and chromatin remodeling, especially in systems where camptothecin’s lactone instability confounds interpretation.

Application
Selection Property
Validation Focus
TOP1 pathway cancer cell-model studies
Reported TOP1 inhibition assay context
TOP1 enzyme and cell-based endpoint review
Anti‑VZV screening studies
Anti‑VZV activity in plaque reduction
VZV plaque and cytotoxicity endpoint validation
Antimicrobial screening studies
Reported Gram‑positive inhibition profile
Antimicrobial panel and MIC endpoint review
TOP1 mechanistic probe studies
Distinct chlorinated scaffold vs camptothecin
TOP1‑DNA relaxation and selectivity assay context
Quote Request

Request a Quote for Topopyrone B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.